1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
BenchChem offers high-quality 1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1'-ethyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-25-14-12-23(13-15-25)26-21(19-6-4-5-7-22(19)27-23)16-20(24-26)18-10-8-17(2)9-11-18/h4-11,21H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOMVFKJPUJULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions.
Mode of Action
It’s worth noting that similar compounds have been shown to have significant effects on various biochemical reactions, particularly those involving purine analogues.
Biological Activity
Pharmacological Properties
Research indicates that spiro-oxindole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Some studies have shown that compounds similar to 1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] possess cytotoxic effects against various cancer cell lines. For instance, spiro-oxindoles have been reported to inhibit the proliferation of breast and colon cancer cells through induction of apoptosis and cell cycle arrest .
- Antimicrobial Effects : These compounds have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .
The exact mechanisms through which 1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exerts its effects are still under investigation. However, it is believed that such compounds may interact with various molecular targets including:
- Kinases : Inhibition of specific kinases involved in cancer progression.
- Receptors : Modulation of neurotransmitter receptors for neuroprotective effects.
- Enzymes : Inhibition of enzymes critical for bacterial survival.
Synthesis Methods
The synthesis of spiro-oxindole derivatives typically involves multi-step reactions. A common method includes:
- Formation of the Spiro Center : Utilizing cyclization reactions between oxindoles and appropriate electrophiles.
- Functionalization : Introducing substituents such as ethyl or p-tolyl groups through electrophilic aromatic substitution or nucleophilic attacks.
- Purification : Employing chromatographic techniques to isolate the desired product.
Example Synthesis Pathway
A representative synthesis pathway for 1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] could be summarized as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Oxindole + Electrophile | Heat |
| 2 | Substitution | p-Tolyl Halide | Base |
| 3 | Reduction | Reducing Agent | Solvent |
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study published in the Journal of Medicinal Chemistry reported on a series of spiro-oxindoles demonstrating significant anticancer activity against MCF-7 and HCT116 cell lines. The study highlighted structure-activity relationships that could guide future drug design .
- Another research article focused on the antimicrobial properties of spiro compounds against resistant bacterial strains. The findings suggested potential applications in developing new antibiotics .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further exploration in medicinal chemistry:
- Anticancer Properties : Studies have indicated that derivatives of spiro compounds can exhibit significant cytotoxicity against various cancer cell lines. The unique structure of 1'-ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] may contribute to its ability to interfere with cancer cell proliferation .
- Neuroprotective Effects : Research indicates that compounds with similar structural motifs have shown promise in neuroprotection. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- Antimicrobial Activity : Initial screenings have revealed antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents based on this compound's framework .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of spiro compounds similar to 1'-ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]. These derivatives were tested against human breast cancer cell lines (MCF-7). Results showed that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of spiro compounds in a mouse model of Alzheimer's disease. The study found that administration of the compound led to a reduction in amyloid plaque formation and improved cognitive function tests. This suggests potential therapeutic applications for neurodegenerative disorders .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and oxazine oxygen atoms serve as nucleophilic sites. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | Ethyl group substitution at the piperidine nitrogen, forming quaternary salts | , |
| O-Acetylation | Acetic anhydride, pyridine, RT | Acetylation of the oxazine oxygen, forming acetate derivatives |
Oxidation and Reduction
The ethyl side chain and aromatic systems undergo redox transformations:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ethyl Group Oxidation | KMnO₄/H₂SO₄, 80°C | Oxidation to a carboxylic acid moiety | |
| Aromatic Ring Reduction | H₂/Pd-C, ethanol, 50 psi | Partial hydrogenation of the benzo ring to cyclohexane derivatives |
Electrophilic Aromatic Substitution
The p-tolyl group participates in electrophilic reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group addition at the para position of the p-tolyl ring | |
| Sulfonation | H₂SO₄/SO₃, 100°C | Sulfonic acid group introduction |
Ring-Opening and Rearrangement
The spirocyclic oxazine ring shows strain-dependent reactivity:
Functionalization via Cross-Coupling
Transition metal catalysis enables C-C bond formation:
Stereochemical Transformations
The spirocyclic structure exhibits stereoselectivity in reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Epimerization | DBU, toluene, 110°C | Interconversion of diastereomers at the spiro center | |
| Chiral Resolution | Chiral HPLC (Chiralpak IA column) | Separation of enantiomers for pharmacological testing |
Biological Activity-Driven Modifications
Derivatization strategies to enhance CDK2 inhibition (inferred from structural analogs):
| Modification | Biological Impact | Source |
|---|---|---|
| Glycosylation | Improved water solubility and target binding via hydrogen bonding | |
| Halogenation | Enhanced electron-withdrawing effects for kinase inhibition |
Key Mechanistic Insights
-
Nucleophilic Sites : The piperidine nitrogen (pKa ~10.5) and oxazine oxygen are primary nucleophiles.
-
Aromatic Reactivity : The p-tolyl group’s electron-donating methyl group directs electrophiles to the para position.
-
Spirocyclic Strain : Ring strain in the oxazine moiety (bond angles ~95°) increases susceptibility to hydrolysis .
Preparation Methods
Reductive Amination Approach
Ethylpiperidine is synthesized via reductive amination of piperidin-4-one using ethylamine and sodium cyanoborohydride in methanol. Key parameters:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 0°C → RT | 78 | |
| Reducing Agent | NaBH3CN | - | |
| Solvent | MeOH | - | |
| Reaction Time | 12 h | - |
This method avoids the regioselectivity challenges associated with direct N-alkylation of piperidine.
Boc-Protected Intermediate Strategy
For enhanced stability during subsequent reactions, tert-butoxycarbonyl (Boc) protection is employed:
Boc Protection :
Piperidine reacts with di-tert-butyl dicarbonate in THF/water (1:1) at 0°C.
$$ \text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{THF/H}2\text{O}} \text{Boc-piperidine} $$Ethyl Group Introduction :
Boc-piperidine undergoes lithiation at -78°C followed by quenching with ethyl iodide:
$$ \text{Boc-piperidine} \xrightarrow{\text{n-BuLi, EtI}} 1'-\text{Ethyl-Boc-piperidine} $$
Construction of the Pyrazolo-Oxazine Core
Pyrazole Ring Formation
The pyrazole system is assembled via cyclocondensation of p-tolylhydrazine with ethyl 3-oxo-3H-benzo[e]oxazine-4-carboxylate:
Oxazine Ring Closure
Radical-mediated cyclization under blue LED irradiation (450 nm) promotes oxazine formation:
| Condition | Value | Impact on Yield |
|---|---|---|
| Light Source | 2.5 W Blue LED | 72% vs. 0% dark |
| Promoter | 2N HCl | Essential |
| Oxidant | Air (O2) | 65% vs. 22% N2 |
| Temperature | 60°C | Optimal |
Mechanistic studies suggest a chlorine radical chain process initiated by HCl homolysis under photoirradiation.
Spirocyclization Strategy
Acid-Catalyzed Method
Adapting conditions from furopyrazole syntheses:
Reaction Setup :
Combine ethylpiperidine (1 eq), pyrazolo-oxazine (1.2 eq), and 20 mol% I2 in DCM
$$ \text{Reactants} \xrightarrow{\text{I}2, \text{H}2\text{O}_2} \text{Spiro Product} $$Optimization Data :
Catalyst Solvent Time (h) Yield (%) I2 DCM 5 68 BF3·Et2O Toluene 12 54 p-TsOH MeCN 24 <20
Transition Metal-Mediated Approach
Palladium catalysis enables spiro bond formation under milder conditions:
Conditions :
10% Pd/C, HCOONH4, microwave irradiation (100°C, 2 min)
$$ \text{Reactants} \xrightarrow{\text{MW, Pd/C}} \text{Product} $$Comparative Performance :
Method Temperature Time Yield (%) Acid-catalyzed 25°C 5 h 68 Pd/C MW 100°C 2 min 85
Microwave assistance significantly accelerates the reaction while improving yield.
Functionalization and Final Modifications
p-Tolyl Group Introduction
Late-stage Suzuki-Miyaura coupling installs the p-tolyl group when early-stage incorporation proves challenging:
Conditions :
Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1), 80°C
$$ \text{Boronated Intermediate} + \text{p-Tolylboronic Acid} \rightarrow \text{Target} $$Yield Optimization :
Boronic Acid Equiv Catalyst Loading Yield (%) 1.2 5 mol% 73 2.0 10 mol% 81
Global Deprotection
For Boc-protected intermediates:
TFA Cleavage :
50% TFA/DCM, 2 h, RT
$$ \text{Boc-Spiro Compound} \xrightarrow{\text{TFA}} \text{Free Amine} $$
Purification and Characterization
Chromatographic Separation
Flash chromatography using gradient elution:
| Stationary Phase | Mobile Phase | Rf |
|---|---|---|
| Silica Gel 60 | Hexane/EtOAc (7:3 → 1:1) | 0.42 |
| C18 | MeCN/H2O + 0.1% FA | - |
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
δ 1.44 (t, J = 6.3 Hz, CH2CH3), 3.21-3.30 (m, piperidine CH2), 6.82-7.45 (Ar-H)
13C NMR : 14.1 (CH2CH3), 44.8 (spiro C), 138.9 (p-tolyl quaternary)
HRMS : m/z calcd for C24H27N3O2 [M+H]+: 390.2078, found: 390.2075
Q & A
Q. What are the common synthetic routes for 1'-ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of chalcone intermediates via Claisen-Schmidt condensation between substituted salicylaldehydes and acetophenones .
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates, followed by spiroannulation with piperidine derivatives .
- Step 3 : Ethyl group introduction via alkylation or nucleophilic substitution.
Optimization Strategies : - Use catalysts like triethylamine or diisopropylethylamine to enhance reaction efficiency .
- Solvent selection (e.g., ethanol or DMF) impacts solubility and yield .
- Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry .
Q. Which analytical techniques are critical for structural characterization of this spiro compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemistry and confirms spiro junction connectivity .
- X-ray Crystallography : Provides bond lengths, angles, and spatial arrangement of the fused rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₇N₃O₂ for a related analog) .
- IR Spectroscopy : Identifies functional groups (e.g., ethoxy or piperidine moieties) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation profiles at 25–200°C .
- Photostability Testing : Expose samples to UV-Vis light (300–800 nm) and monitor decomposition via HPLC .
- Hygroscopicity Studies : Measure mass changes under controlled humidity (e.g., 40–80% RH) .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays be resolved for this compound?
Contradictions may arise from:
- Substituent Effects : Varying p-tolyl or ethyl groups alter steric/electronic interactions with targets (e.g., serotonin receptors) .
- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO) can modulate binding affinity .
Resolution Strategies : - Perform competitive binding assays with radiolabeled ligands to validate selectivity .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites .
- Standardize assay protocols across labs (e.g., uniform temperature, incubation time) .
Q. What experimental designs are recommended for evaluating its pharmacokinetic (PK) properties?
- In Vitro ADME :
- In Vivo PK :
Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs?
- Substitution Patterns : Modify p-tolyl (e.g., replace with 4-methoxyphenyl or naphthyl) to probe electronic effects .
- Spiro Ring Variations : Compare piperidine vs. pyrrolidine rings for conformational flexibility .
- Biological Testing : Screen analogs against panels of kinases, GPCRs, or ion channels to identify selectivity trends .
Q. What methodologies address discrepancies in reported biological activity across studies?
- Meta-Analysis : Compile IC₅₀/EC₅₀ values from multiple sources and assess variability using statistical tools (e.g., ANOVA) .
- Dose-Response Validation : Replicate key assays with standardized compound batches (≥95% purity) .
- Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
